molecular formula C18H24N4O2S2 B2760380 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097935-59-4

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2760380
CAS No.: 2097935-59-4
M. Wt: 392.54
InChI Key: WMDMVBGZDQNGKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a benzothiophenyl group, a dimethylaminoethyl group, and a trimethylpyrazolyl group attached to a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the sulfonamide core. The benzothiophenyl group would likely contribute to the compound’s aromaticity, while the dimethylaminoethyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, while the benzothiophenyl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar sulfonamide group and the nonpolar benzothiophenyl group .

Scientific Research Applications

Synthesis and Carbonic Anhydrase Inhibitory Activities

Compounds with sulfonamide, pyrazole, and chalcone pharmacophores demonstrate a broad range of biological activities, including inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes play critical roles in physiological processes such as pH regulation and ion transport. Research on sulfonamide derivatives has shown significant inhibitory action against carbonic anhydrase isoenzymes hCA I and hCA II, suggesting potential for the treatment of conditions like retinal and cerebral edema, epilepsy, and glaucoma. The novel compounds synthesized, particularly those with trimethoxy and dimethoxy derivatives, exhibit superior CA inhibitory activity, presenting a foundation for further drug development efforts (Tuğrak et al., 2021).

Antimicrobial and Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising results as antibacterial agents. These compounds were tested against various bacterial strains, demonstrating high activities and suggesting their potential as novel antimicrobial agents. Such compounds could lead to the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Azab et al., 2013).

Anticancer and Radiosensitizing Properties

Sulfonamide derivatives have been explored for their anticancer activities and potential as radiosensitizers. These compounds, synthesized from various sulfonamide precursors, have been evaluated for their in vitro anticancer activity against human tumor cell lines. Some compounds showed higher activity than the standard drug doxorubicin, highlighting their potential as effective anticancer agents. Additionally, their ability to enhance the cell-killing effect of γ-radiation suggests a role in cancer treatment protocols that include radiotherapy (Ghorab et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the compound’s structure and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. This could involve both experimental studies and computational modeling .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-12-18(13(2)22(5)20-12)26(23,24)19-10-16(21(3)4)15-11-25-17-9-7-6-8-14(15)17/h6-9,11,16,19H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDMVBGZDQNGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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